1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or elemental fluorine. The subsequent introduction of the sulfanylmethyl group can be achieved through reactions with thiols or sulfides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The sulfanylmethyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroacetophenone: Another fluorinated aromatic compound with similar structural features but different functional groups.
1,3-Difluoro-5-methylsulfonylbenzene: Contains a methylsulfonyl group instead of a sulfanylmethyl group, leading to different chemical properties and applications.
Uniqueness
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple fluorine atoms and the sulfanylmethyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-1-8(2-10(15)3-9)7-18-13-5-11(16)4-12(17)6-13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZDKOQYWCBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CSC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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